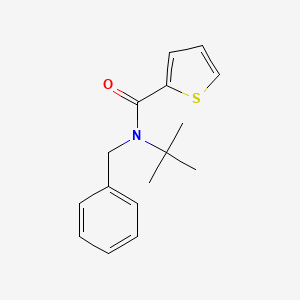Thiophene-2-carboxamide, N-benzyl-N-tert-butyl-
CAS No.: 5357-07-3
Cat. No.: VC15004368
Molecular Formula: C16H19NOS
Molecular Weight: 273.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5357-07-3 |
|---|---|
| Molecular Formula | C16H19NOS |
| Molecular Weight | 273.4 g/mol |
| IUPAC Name | N-benzyl-N-tert-butylthiophene-2-carboxamide |
| Standard InChI | InChI=1S/C16H19NOS/c1-16(2,3)17(12-13-8-5-4-6-9-13)15(18)14-10-7-11-19-14/h4-11H,12H2,1-3H3 |
| Standard InChI Key | UFFAKEAYVMDIKL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=CC=CS2 |
Introduction
Chemical Identity and Structural Features
Thiophene-2-carboxamide, N-benzyl-N-tert-butyl- belongs to the class of thiophene carboxamides, which are derivatives of thiophene—a five-membered aromatic ring containing one sulfur atom. The compound’s molecular formula is C₁₆H₂₁NOS, with a molecular weight of 336.971 g/mol . Key structural elements include:
-
Thiophene core: A sulfur-containing heterocycle contributing to electron delocalization and π-stacking interactions.
-
Carboxamide group: The -CONR₁R₂ moiety at the 2-position, where R₁ = benzyl (C₆H₅CH₂-) and R₂ = tert-butyl ((CH₃)₃C-).
-
Steric bulk: The N-benzyl and N-tert-butyl groups introduce significant steric hindrance, affecting reactivity and intermolecular interactions.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 417.9 ± 28.0 °C at 760 mmHg |
| Flash Point | 206.6 ± 24.0 °C |
| LogP (Partition Coefficient) | 3.76 |
| Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C |
The high logP value indicates strong lipophilicity, suggesting potential membrane permeability in biological systems. The low vapor pressure implies limited volatility under standard conditions .
Synthesis and Manufacturing Strategies
Phase-Transfer Catalyzed Reactions
A patented method for synthesizing structurally related thiophene dicarboxylic acid diesters employs phase-transfer catalysts (PTCs) such as benzalkonium halides (e.g., lauryltrimethylammonium bromide) . While this protocol focuses on diesters, analogous approaches could adapt to carboxamide synthesis by substituting esterification steps with amidation. Key steps include:
-
Refluxing thiophene derivatives with chlorinating agents (e.g., PCl₅) in a biphasic solvent system (water/organic).
-
Catalytic acceleration using PTCs to enhance reaction rates by shuttling ions between phases.
-
Work-up procedures: Separation of organic layers, drying, and distillation under reduced pressure .
Copper-Catalyzed Alkylarylation
Recent advances in C(sp³)-H functionalization, as demonstrated in Cu-catalyzed reactions, enable the construction of complex amides . For example, N-tert-butyl benzamide derivatives are synthesized via directed remote C-H activation, a strategy potentially applicable to introducing the N-benzyl-N-tert-butyl group onto thiophene carboxamides .
Table 2: Comparative Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Phase-Transfer Catalysis | 80–93 | Scalability, mild conditions | Requires specialized catalysts |
| Cu-Catalyzed C-H Activation | 55–66 | Atom economy, regioselectivity | Sensitivity to oxygen |
Applications in Drug Discovery and Material Science
Material Science Applications
The compound’s high thermal stability (boiling point >400°C) and refractive index (1.580) make it a candidate for:
-
Optoelectronic materials: Thiophene derivatives are used in organic light-emitting diodes (OLEDs) due to their charge transport properties.
-
Polymer additives: The tert-butyl group may act as a radical scavenger, enhancing polymer stability.
| Parameter | Value |
|---|---|
| Flash Point | 206.6 ± 24.0 °C |
| Autoignition Temperature | Not reported |
| Storage Temperature | 2–8°C (under inert atmosphere) |
The compound should be handled in well-ventilated areas due to potential decomposition at high temperatures. Personal protective equipment (PPE) including nitrile gloves and safety goggles is recommended.
Future Research Directions
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzyl and tert-butyl groups to optimize pharmacological profiles.
-
Green Synthesis: Developing solvent-free or microwave-assisted routes to improve sustainability.
-
Biological Screening: Evaluating antiproliferative, antimicrobial, and anti-inflammatory activities in vitro.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume